6-Methyl Substitution Abolishes RFC Transport: Head-to-Head CHO Cell Proliferation IC50 Comparison
In isogenic CHO sublines engineered to express individual folate transporters, 5-substituted pyrrolo[2,3-d]pyrimidine antifolates lacking the 6-methyl group potently inhibited RFC-expressing PC43–10 cells with IC50 values ranging from 31 to 169 nM. In contrast, the corresponding 6-methyl substituted analogs (compounds 5–8) uniformly lost RFC-mediated activity, with all IC50 values exceeding 1000 nM [1]. Crucially, FRα-mediated (RT16 IC50 2.5–100 nM) and PCFT-mediated (R2/PCFT4) uptake were largely preserved or even slightly enhanced by 6-methyl substitution [1]. This demonstrates that the 6-methyl group acts as a molecular switch that eliminates RFC substrate recognition while retaining tumor-selective transport pathways.
| Evidence Dimension | RFC-mediated cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 1000 nM (6-methyl substituted analogs 5–8) [1] |
| Comparator Or Baseline | IC50 31–169 nM (corresponding non-methylated 5-substituted pyrrolo[2,3-d]pyrimidines 1–4) [1] |
| Quantified Difference | ≥6-fold to ≥32-fold loss of RFC transport activity |
| Conditions | Isogenic CHO sublines (PC43–10 expressing human RFC); 3–5 independent experiments [1] |
Why This Matters
For medicinal chemistry programs targeting tumor-selective antifolate delivery, the 6-methyl building block uniquely enables the design of compounds that bypass RFC—the major cause of systemic toxicity for clinical antifolates—while preserving FRα/PCFT-mediated tumor uptake.
- [1] Ravindra, M. P., Wilson, M. R., Tong, N., et al. (2023). Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. ACS Medicinal Chemistry Letters, 14(12), 1682–1691. View Source
